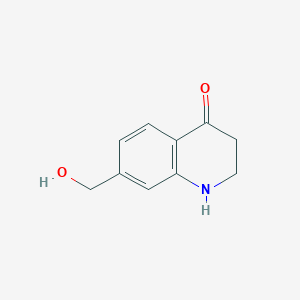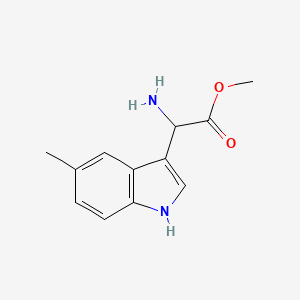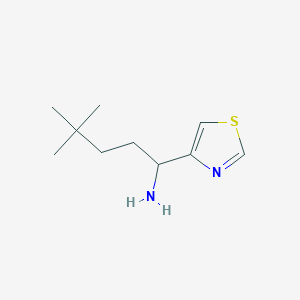
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazole derivatives, including 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine, often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one: Similar structure but with a ketone group instead of an amine.
1,4-Anhydro-1-(4-carbamoyl-1,3-thiazol-2-yl)pentitol: Contains a thiazole ring with different substituents.
Uniqueness
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine is unique due to its specific combination of a thiazole ring and a pentan-1-amine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-10(2,3)5-4-8(11)9-6-13-7-12-9/h6-8H,4-5,11H2,1-3H3 |
InChI Key |
MQHGTQYJXOZIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C1=CSC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


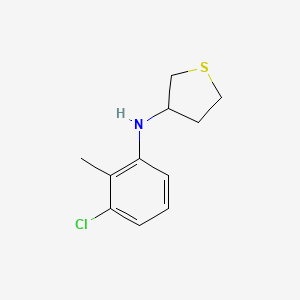
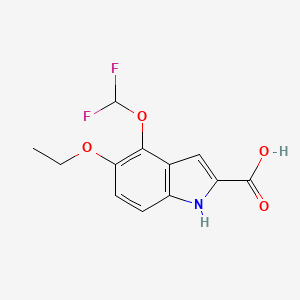
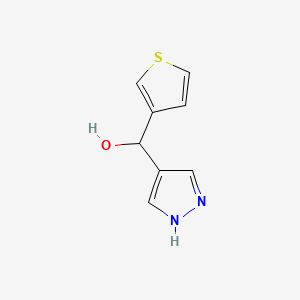
![2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13290315.png)
![4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13290323.png)
![3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13290329.png)
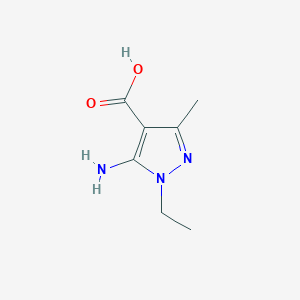
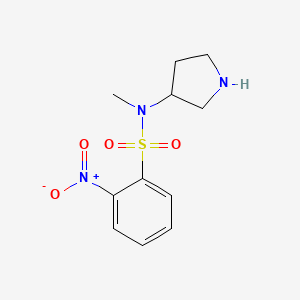
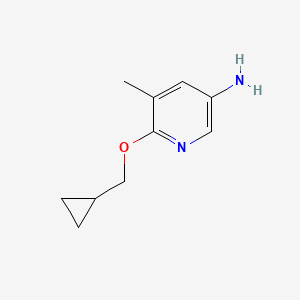
![3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13290368.png)
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13290370.png)
![4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B13290375.png)
